

Application Notes and Protocols for Xdm-cbp Treatment in Cancer Cell Apoptosis

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Compound of Interest

Compound Name: Xdm-cbp

Cat. No.: B13427487

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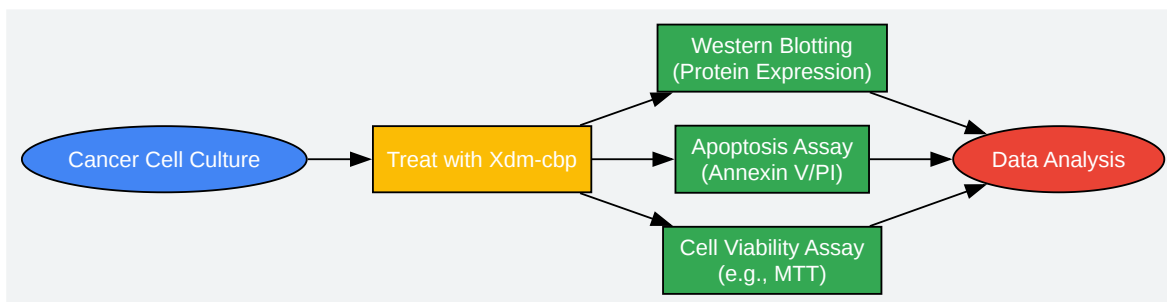
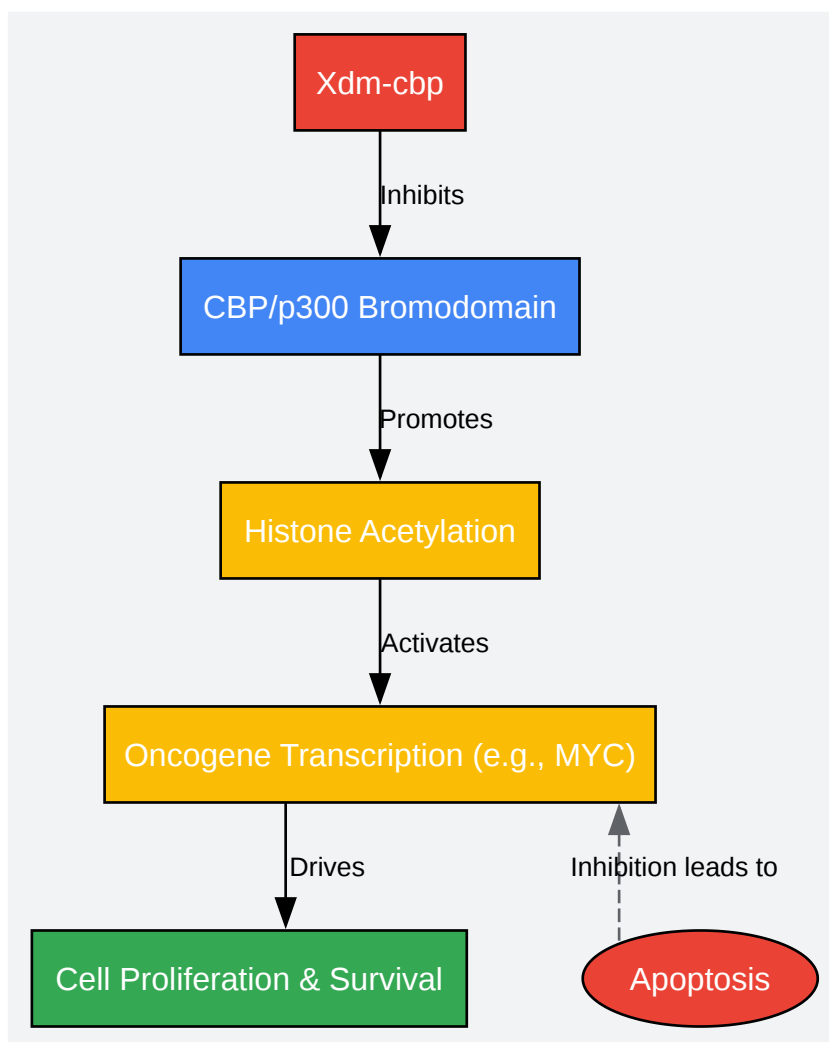
For Researchers, Scientists, and Drug Development Professionals

Introduction

Xdm-cbp is a potent and selective small-molecule inhibitor targeting the bromodomain of the transcriptional coactivators CREB-binding protein (CBP) and p300.[1] These proteins are crucial regulators of gene expression, and their aberrant activity is implicated in the proliferation and survival of various cancer cells.[2] By inhibiting the CBP/p300 bromodomain, **Xdm-cbp** disrupts the transcription of key oncogenes, such as MYC, leading to cell cycle arrest and induction of apoptosis.[2][3] These application notes provide a summary of the anti-proliferative activity of **Xdm-cbp** and detailed protocols for evaluating its efficacy in inducing apoptosis in cancer cell lines.

Mechanism of Action

Xdm-cbp functions by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomain. This prevents the recruitment of these coactivators to chromatin, thereby inhibiting the histone acetylation required for the transcriptional activation of target genes. A primary downstream effect of CBP/p300 inhibition is the suppression of MYC expression, a critical driver of cell proliferation and survival in many cancers.[2][3] The downregulation of MYC and other pro-survival signals ultimately triggers the intrinsic apoptotic pathway.[4]



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